![molecular formula C6H12N4 B1488694 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine CAS No. 1803610-47-0](/img/structure/B1488694.png)
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine
Overview
Description
3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA, and it is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. MTA has a unique structure that makes it an attractive candidate for various research applications.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazole derivatives, including those related to "3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine", have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms, showcasing the potential of triazole compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Characterization and Potential Applications
The detailed characterization of triazole derivatives provides insight into their structural and potential practical applications. Almeida et al. (2022) investigated the condensation reactions involving aminoguanidine bicarbonate and carboxylic acids to form triazole compounds like 3-methyl-1H-1,2,4-triazole-5-amine, highlighting the diverse synthetic routes available for triazole derivatives (Almeida, P., Maia, J., Souza, M. C. G., & Pacheco, A. G., 2022).
Exploration in Material Science
Triazole derivatives also find applications in material science, such as in the development of coordination complexes and as ligands in various metal complexes. Schweinfurth et al. (2013) synthesized Ni(II) complexes with triazole-based ligands, offering insights into their electronic structures and potential applications in catalysis and material science (Schweinfurth, D., Krzystek, J., Schapiro, I., Demeshko, S., Klein, J. E. M. N., Telser, J., Ozarowski, A., Su, C., Meyer, F., Atanasov, M., Neese, F., & Sarkar, B., 2013).
Agricultural and Medicinal Chemistry
Triazole compounds are notably significant in agriculture and medicinal chemistry, serving as the backbone for numerous pharmaceuticals and agrochemicals. Nazarov et al. (2022) provided a comprehensive review on the industrial use of amino-1,2,4-triazoles, including their synthesis, applications in agriculture, medicine, and high-energy materials, underscoring the versatility and importance of triazole derivatives in various industrial sectors (Nazarov, V., Miroshnichenko, D., Ivakh, O., Pyshyev, S., & Korchak, B., 2022).
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been shown to inhibit the enzyme carbonic anhydrase-ii . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport. Therefore, inhibition of this enzyme could affect these processes.
Pharmacokinetics
The 1,2,3-triazole moiety is known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
3-(2-methyltriazol-4-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEANCSGTDXMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803610-47-0 | |
Record name | 3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.